molecular formula C17H19NO4S B5809472 methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate

methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate

Cat. No. B5809472
M. Wt: 333.4 g/mol
InChI Key: HSOLPTQUMKBNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ESI-09 and has been studied extensively for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of ESI-09 is not fully understood. However, it is known to inhibit the activity of the enzyme Epithelial Sodium Channel (ENaC). ENaC is a protein that is involved in the regulation of sodium transport in cells. Inhibition of ENaC by ESI-09 leads to a decrease in sodium transport, which has been shown to have therapeutic effects in cancer and inflammatory diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In inflammatory diseases, ESI-09 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of ESI-09 for lab experiments is its specificity for ENaC. This allows researchers to study the effects of ENaC inhibition on various biological processes. However, one of the limitations of ESI-09 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ESI-09. One area of interest is its potential as a therapeutic agent for the treatment of cystic fibrosis. ENaC is involved in the regulation of sodium transport in the lungs, and inhibition of ENaC by ESI-09 has been shown to improve lung function in animal models of cystic fibrosis.
Another area of interest is the development of more potent and selective ENaC inhibitors. ESI-09 has shown promising results in preclinical studies, but more potent and selective inhibitors are needed for clinical use.
Conclusion
In conclusion, ESI-09 is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer and inflammatory diseases have been extensively studied. The mechanism of action of ESI-09 involves inhibition of ENaC, which leads to a decrease in sodium transport and has therapeutic effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of ESI-09 is a complex process that involves several steps. The starting material for the synthesis is 5-ethyl-3-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxybenzoyl chloride to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, ESI-09.

Scientific Research Applications

ESI-09 has been studied extensively for its potential therapeutic applications. One of the major areas of research is its potential as a therapeutic agent for the treatment of cancer. ESI-09 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy.
ESI-09 has also been studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

methyl 2-[(3-ethoxybenzoyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-13-10-14(17(20)21-3)16(23-13)18-15(19)11-7-6-8-12(9-11)22-5-2/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLPTQUMKBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.